molecular formula C19H19FN6O2 B11429258 5-amino-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11429258
M. Wt: 382.4 g/mol
InChI Key: XTSZUUWVFHBPQK-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dimethylpyrazole: Shares a similar amino group and pyrazole ring structure.

    4-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol: Contains a pyrazole ring and similar functional groups.

Uniqueness

What sets 5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups and the stability of the triazole ring. This makes it particularly versatile in various chemical reactions and valuable in scientific research.

Properties

Molecular Formula

C19H19FN6O2

Molecular Weight

382.4 g/mol

IUPAC Name

5-amino-1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19FN6O2/c1-11-7-12(2)9-15(8-11)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-5-3-13(20)4-6-14/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

XTSZUUWVFHBPQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)C

Origin of Product

United States

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